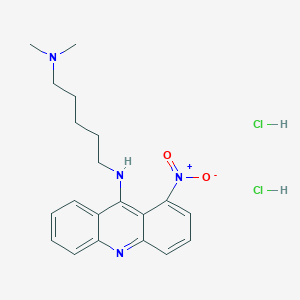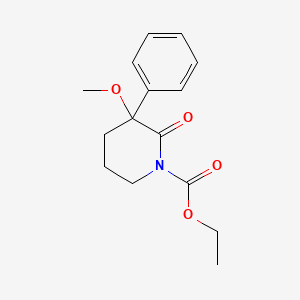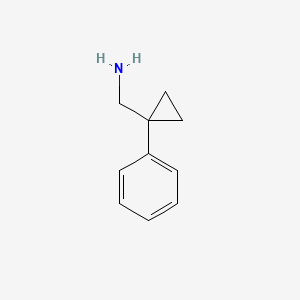
1-苯基环丙基甲胺
概述
描述
Synthesis Analysis
The synthesis of 1-Phenylcyclopropanemethylamine and its derivatives involves several chemical strategies. For instance, one method for generating related compounds includes the reaction of (Z)-beta-methoxystyrene and ethyl diazoacetate, leading to a substrate that undergoes monoamine oxidase-catalyzed oxidation to produce significant metabolites (Lu et al., 1996). Moreover, the transition-metal-mediated cascade reactions offer a route to synthesize C,C-dicyclopropylmethylamines, highlighting the cyclopropyl ring's utility in complex molecule formation (Wipf et al., 2003).
Molecular Structure Analysis
The structure of 1-Phenylcyclopropanemethylamine facilitates its interaction with biological targets and its reactivity in chemical syntheses. The cyclopropane ring introduces strain and a unique spatial configuration that impacts its chemical behavior. The molecular structure of related compounds has been analyzed through various spectroscopic methods, providing insights into their conformation and reactivity (Mitchell et al., 2001).
Chemical Reactions and Properties
1-Phenylcyclopropanemethylamine undergoes diverse chemical reactions due to its strained cyclopropane ring and the presence of the amine functionality. It can act as a substrate for monoamine oxidase, leading to various metabolites without the enzyme's inactivation (Silverman & Zieske, 1985). Additionally, its structure allows for interesting rearrangements and transformations under catalytic conditions, offering pathways to novel compounds.
Physical Properties Analysis
The physical properties of 1-Phenylcyclopropanemethylamine, such as solubility, boiling point, and melting point, are influenced by its cyclopropane ring and phenyl group. While specific data on 1-Phenylcyclopropanemethylamine is limited, the physical properties of cyclopropyl-containing compounds generally show unique characteristics due to the ring strain and the hydrophobic nature of the phenyl group.
Chemical Properties Analysis
The chemical properties of 1-Phenylcyclopropanemethylamine, including reactivity patterns and stability, are shaped by the cyclopropane ring's strain and the electronic effects of the phenyl group. This compound exhibits interesting reactivity towards nucleophiles and electrophiles, and its interaction with enzymes like monoamine oxidase highlights its potential as a biochemical tool or therapeutic lead (Silverman & Zieske, 1985).
科学研究应用
合成和分析表征
1-苯基环丙基甲胺和相关物质(如氟林坦)一直是化学合成和分析表征研究的重点。这些研究提供了对这些化合物的性质和潜在用途的见解,包括它们与 NMDA 受体等生物系统的相互作用。此类研究对于理解这些物质在包括药物化学在内的各个领域的化学性质和潜在应用至关重要 (Dybek 等人,2019)。
在乙烯拮抗和保鲜中的应用
对与 1-苯基环丙基甲胺在结构上相关的化合物(如 1-甲基环丙烯 (1-MCP))的研究已在农业中显示出重要的应用,特别是在通过作为乙烯拮抗剂来延长水果的储存寿命方面。研究表明,这些化合物可用于通过延迟成熟和衰老过程来保持各种水果在储存过程中的品质,从而延长其保质期并减少采后损失 (Song 等人,2018), (Zhang 等人,2020)。
在植物激素和生长调节中的作用
化合物 1-氨基环丙烷 1-羧酸 (ACC),另一种相关物质,作为植物激素乙烯的前体发挥着重要作用。ACC 参与调节植物发育,并因其作为乙烯非依赖性生长调节剂的潜力而被研究。这些见解有利于农业实践和理解植物生长机制 (Polko & Kieber, 2019)。
药物化学和药物发现
含环丙烷的化合物(包括 1-苯基环丙基甲胺类似物)在药物化学中很重要。它们被用于药物化合物的设计和开发。该领域的研究重点是合成这些化合物的多样化集合,以用于药物发现,探索它们的药理特性和应用 (Chawner, 2017)。
安全和危害
1-Phenylcyclopropanemethylamine is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound has a GHS06 pictogram, which represents acute toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(1-phenylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMGCALFIHXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239451 | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropanemethylamine | |
CAS RN |
935-42-2 | |
| Record name | 1-Phenylcyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

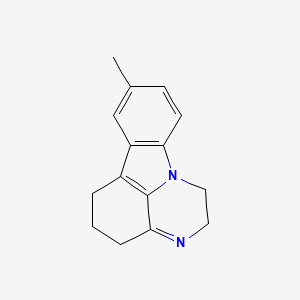
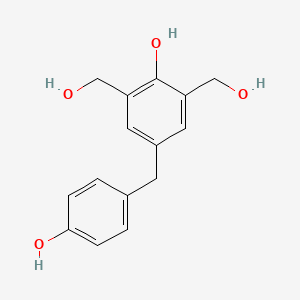

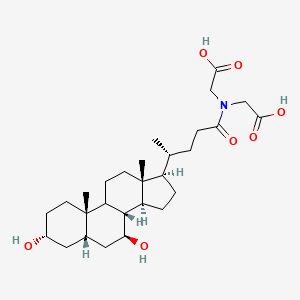
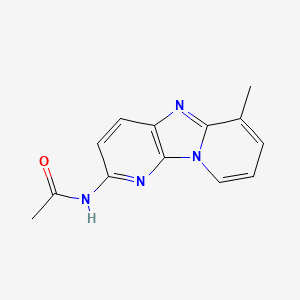
![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
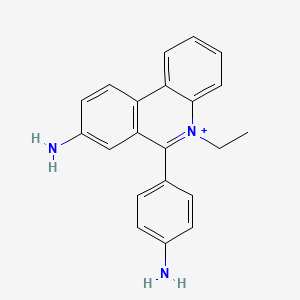
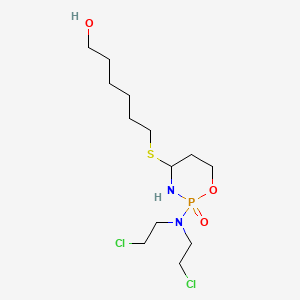
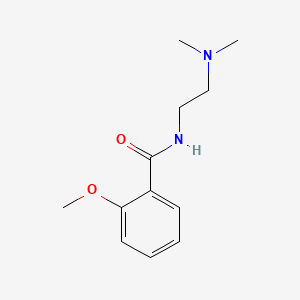
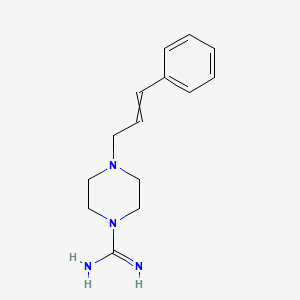
![3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide](/img/structure/B1212780.png)
![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)
